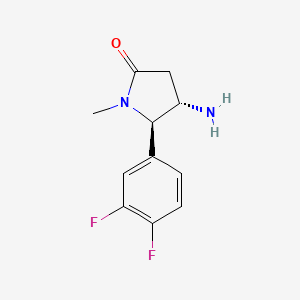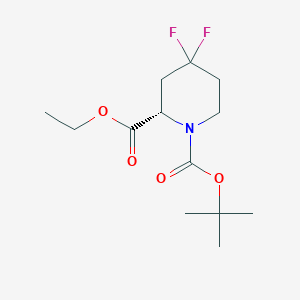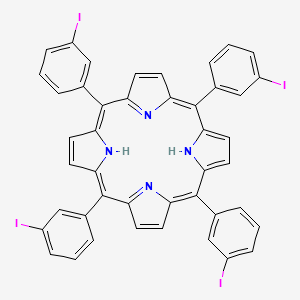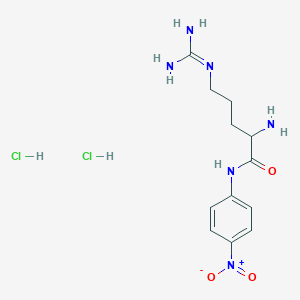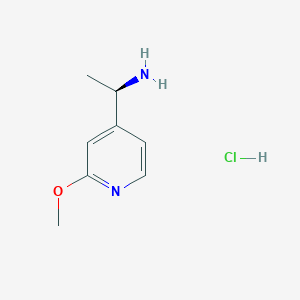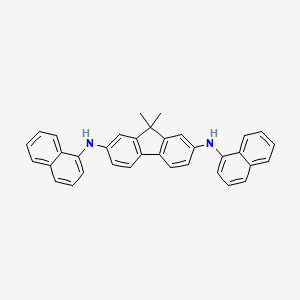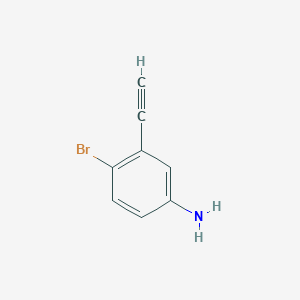
4-Bromo-3-ethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 4-position and an ethynyl group at the 3-position. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethynylaniline typically involves a multi-step process:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-ethynylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Heck couplings, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira couplings.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Substituted Anilines: When the bromine atom is replaced.
Coupled Products: When the ethynyl group participates in coupling reactions.
Applications De Recherche Scientifique
4-Bromo-3-ethynylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 4-Bromo-3-ethynylaniline in chemical reactions involves:
Electrophilic Substitution: The bromine atom can be replaced by nucleophiles through an electrophilic aromatic substitution mechanism.
Coupling Reactions: The ethynyl group can form new carbon-carbon bonds through palladium-catalyzed coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
4-Bromoaniline: Similar structure but lacks the ethynyl group.
3-Ethynylaniline: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-3-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.
Propriétés
Formule moléculaire |
C8H6BrN |
|---|---|
Poids moléculaire |
196.04 g/mol |
Nom IUPAC |
4-bromo-3-ethynylaniline |
InChI |
InChI=1S/C8H6BrN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 |
Clé InChI |
WWYUMYWYLIJDCK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)

![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
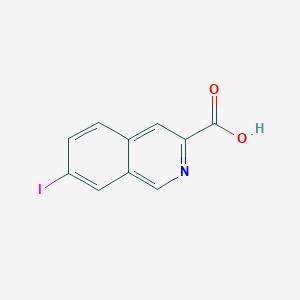

![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
